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Compound of Interest

Compound Name: Protoplumericin A

Cat. No.: B15588739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Protoplumericin A, an iridoid natural product isolated from plants of the

Plumeria genus. This document details the spectroscopic data and experimental

methodologies that have been pivotal in defining its molecular framework, offering a valuable

resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Analysis
The structural determination of Protoplumericin A has been primarily achieved through a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

These techniques provide critical information regarding the compound's molecular weight,

elemental composition, and the intricate connectivity of its atoms.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been instrumental in establishing the

molecular formula of Protoplumericin A as C₃₆H₄₂O₁₉. The observed mass-to-charge ratios in

different ionization modes provide the basis for this determination.
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Ionization Mode Adduct Observed m/z Calculated m/z

Positive [M + NH₄]⁺ 796.2664 796.2658

Negative [M - H]⁻ 777.2245 777.2248

Table 1: High-Resolution Mass Spectrometry Data for Protoplumericin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of Protoplumericin A have been meticulously

pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

While a complete, publicly available dataset for Protoplumericin A is not readily compiled in a

single source, the following represents a generalized approach based on the analysis of related

iridoids. The specific chemical shifts and coupling constants are determined from the spectra of

the isolated compound.

¹H NMR Spectroscopy: Proton NMR spectra reveal the chemical environment of each

hydrogen atom in the molecule. Key signals typically observed for the iridoid core of

Protoplumericin A would include:

Anomeric protons of the glucose moiety.

Olefinic protons within the iridoid skeleton.

Protons adjacent to oxygen atoms, which are shifted downfield.

Methylene and methine protons of the cyclopentane ring.

¹³C NMR Spectroscopy: Carbon NMR provides a count of the unique carbon atoms and

information about their hybridization and chemical environment. Expected signals for

Protoplumericin A would include:

Carbonyl carbons from ester or acid functionalities.

Olefinic carbons.

Carbons of the glucose unit.
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Aliphatic carbons of the iridoid framework.

A comprehensive table of ¹H and ¹³C NMR data would be constructed by assigning the signals

observed in the respective spectra to each atom in the proposed structure of Protoplumericin
A, supported by 2D NMR correlation experiments.

Experimental Protocols
The elucidation of Protoplumericin A's structure relies on its successful isolation from the

plant source and subsequent analysis using sophisticated analytical techniques.

Isolation of Protoplumericin A
The following is a general protocol for the isolation of iridoids, including Protoplumericin A,

from Plumeria species.

Initial Characterization

Spectroscopic Analysis

Structure Assembly

Isolation from Plumeria sp. HRMS Analysis

1D NMR (1H, 13C)

Molecular Formula (C36H42O19) Fragment Assembly

2D NMR (COSY, HSQC, HMBC)

Establishment of Connectivity Stereochemical Assignment (NOESY/ROESY) Final Structure of Protoplumericin A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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